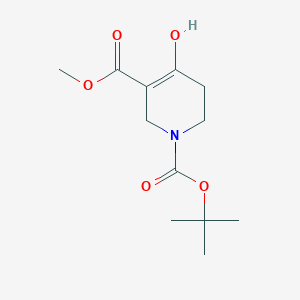
1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-tert-butyl 3-méthyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate est un composé chimique appartenant à la classe des dihydropyridines. Ces composés sont connus pour leurs diverses applications en chimie médicinale, en particulier en tant que bloqueurs des canaux calciques. La structure de ce composé comprend un cycle dihydropyridine avec divers substituants qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-tert-butyl 3-méthyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la synthèse de dihydropyridine de Hantzsch, qui implique la condensation d’un aldéhyde, d’un β-cétoester et d’ammoniac ou d’une amine en conditions acides. Les conditions réactionnelles comprennent souvent un reflux dans l’éthanol ou un autre solvant approprié.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, des conditions de température et de pression contrôlées, et l’utilisation de catalyseurs pour améliorer les vitesses de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-tert-butyl 3-méthyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la pyridine.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de la tétrahydropyridine.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les substituants présents.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la pyridine, tandis que la réduction peut produire des composés de la tétrahydropyridine.
Applications de la recherche scientifique
Le 1-tert-butyl 3-méthyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, en particulier en ce qui concerne la modulation des canaux calciques.
Médecine : Investigué pour son utilisation potentielle en tant que bloqueur des canaux calciques, ce qui pourrait avoir des implications pour le traitement des maladies cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.
Medicine: Investigated for its potential use as a calcium channel blocker, which could have implications for treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 1-tert-butyl 3-méthyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate implique son interaction avec des cibles moléculaires telles que les canaux calciques. En se liant à ces canaux, le composé peut moduler leur activité, ce qui entraîne divers effets physiologiques. Les voies spécifiques impliquées peuvent inclure l’inhibition de l’afflux de calcium dans les cellules, ce qui peut affecter la contraction musculaire, la libération de neurotransmetteurs et d’autres processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Nifédipine : Un autre bloqueur des canaux calciques dihydropyridine utilisé dans le traitement de l’hypertension et de l’angine de poitrine.
Amlodipine : Un bloqueur des canaux calciques dihydropyridine à action prolongée utilisé pour des indications similaires.
Felodipine : Connu pour son utilisation dans la gestion de l’hypertension artérielle et de l’angine de poitrine.
Unicité
Le 1-tert-butyl 3-méthyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate peut avoir des propriétés uniques en raison de ses substituants spécifiques, qui peuvent influencer sa pharmacocinétique, sa pharmacodynamique et son efficacité globale par rapport à d’autres dihydropyridines.
Propriétés
Formule moléculaire |
C12H19NO5 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
1-O-tert-butyl 5-O-methyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h14H,5-7H2,1-4H3 |
Clé InChI |
BCRHDQLAGGOFGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=C(C1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


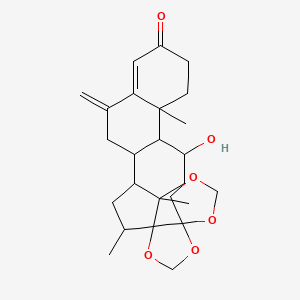
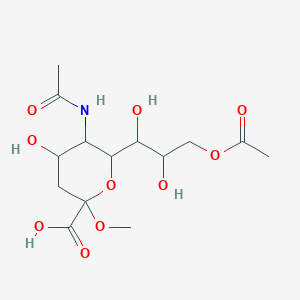
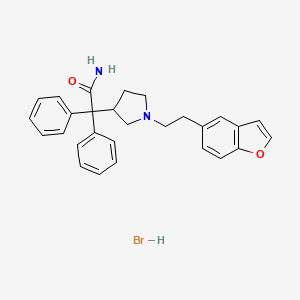
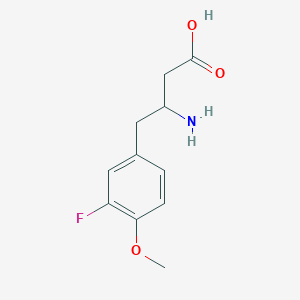
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
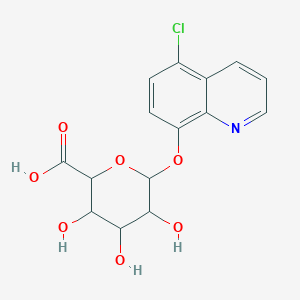

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
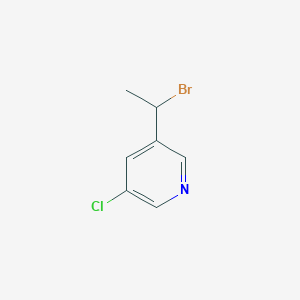
![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)

